Oxamisole
Description
Historical Context and Chemical Classification of Oxamisole
The journey of this compound research begins with its early synthesis and characterization, leading to its classification based on its core chemical structure.
This compound hydrochloride, also known by the experimental code PR 879-317A, was initially developed by Pennwalt Corp. patsnap.comncats.io. Its early development was part of a program aimed at discovering and developing new drugs for the treatment of viral infections, including Rift Valley fever, sandfly fever, and Crimean-Congo hemorrhagic fever patsnap.com. Research involved studying candidate compounds against hepatotropic infections in mice, such as those induced by the Punta Toro virus (PTV) patsnap.com.
This compound is chemically classified as an imidazo[1,2-a]pyridine (B132010) derivative. The core structure of this class of compounds consists of an imidazole (B134444) ring fused to a pyridine (B92270) ring nih.govfishersci.com. The IUPAC name for this compound hydrochloride is Imidazo(1,2-a)pyridine, 2,3,5,6,7,8-hexahydro-8,8-dimethoxy-2-phenyl-, monohydrochloride medkoo.comhodoodo.com. The chemical formula for this compound (free base) is C₁₅H₂₀N₂O₂ nih.gov. Its structure features a hexahydro-8,8-dimethoxy-2-phenyl substitution pattern on the imidazo[1,2-a]pyridine core medkoo.comhodoodo.com.
Here is a table summarizing key chemical identifiers for this compound hydrochloride:
| Identifier | Value | Source |
| CAS Registry Number | 99258-55-6 (HCl) | patsnap.commedkoo.comhodoodo.com |
| Molecular Formula | C₁₅H₂₁ClN₂O₂ (HCl) | patsnap.comhodoodo.com |
| IUPAC Name | Imidazo(1,2-a)pyridine, 2,3,5,6,7,8-hexahydro-8,8-dimethoxy-2-phenyl-, monohydrochloride | medkoo.comhodoodo.com |
| InChIKey | SDIVEYBYOHLVIP-UHFFFAOYSA-N | patsnap.comncats.iomedkoo.comhodoodo.com |
Genesis and Early Development of this compound Hydrochloride.
Academic Significance and Research Trajectory of this compound
The research surrounding this compound has evolved, with a notable focus on its effects on the immune system and its standing within the broader landscape of pharmaceutical development.
Early research indicated that this compound possessed antiviral properties, potentially mediated through its immunomodulatory effects patsnap.com. Studies in mice infected with murine hepatitis virus showed that this compound had antiviral properties possibly due to its influence on the immune system patsnap.com. Further investigations explored its impact on various immune parameters. For instance, studies demonstrated that this compound could enhance the in vitro immune activity of peripheral blood mononuclear cells ncats.io. It has been described as a T-cell immunorestorative agent when administered orally nih.gov. While it showed little effect on IgM or IgG responses to T-dependent antigens in normal mice, it augmented antibody production in immunodeficient animals nih.gov. This compound was also found to restore cellular immunocompetence by increasing the in vitro proliferative response of normal murine splenocytes to T-cell mitogens, while decreasing B-cell mitogenic responses, suggesting a potential selective restoration of T-cell function nih.gov. In vitro assays also indicated that this compound enhanced macrophage chemotactic function, hinting at a possible stimulation of the reticuloendothelial system, although in vivo studies did not consistently show significant activation of murine macrophage function after oral dosing nih.gov.
Despite showing promise as an immunomodulatory agent with potential antiviral properties, the global highest research and development status for this compound hydrochloride is listed as discontinued (B1498344) patsnap.com. This discontinuation in pharmaceutical development has implications for academic inquiry. While the compound may not have progressed to market as a drug, the research findings regarding its immunomodulatory profile and its effects on viral infections in animal models remain valuable for academic understanding of immune responses and the potential of imidazo[1,2-a]pyridine derivatives in modulating these responses patsnap.comnih.gov. The data generated from studies on this compound contribute to the broader knowledge base in immunopharmacology and may inform future research into related compounds or alternative strategies for immunomodulation and antiviral therapies. The challenges encountered in the pharmaceutical development of this compound also highlight the complexities inherent in translating promising preclinical findings into clinically viable treatments kpmg.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8,8-dimethoxy-2-phenyl-3,5,6,7-tetrahydro-2H-imidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-18-15(19-2)9-6-10-17-11-13(16-14(15)17)12-7-4-3-5-8-12/h3-5,7-8,13H,6,9-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWIKEPVFPTUJQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCCN2C1=NC(C2)C3=CC=CC=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00869331 | |
| Record name | 8,8-Dimethoxy-2-phenyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00869331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99258-56-7 | |
| Record name | Oxamisole [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099258567 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | OXAMISOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MW5753V737 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Chemical Derivatization of Oxamisole
Classical Synthetic Routes to Oxamisole
Classical approaches to the imidazo[1,2-a]pyridine (B132010) core often involve the condensation of 2-aminopyridines with various substrates, particularly carbonyl compounds or alkenes acs.org.
Pyridoimidazoline Lithiation and Subsequent Functionalization.
While specific details on the lithiation of pyridoimidazolines directly leading to this compound are not explicitly detailed in the search results, lithiation and subsequent functionalization are established strategies for modifying cyclic amines and related heterocyclic systems. This approach typically involves the deprotonation of a cyclic amine to generate a lithiated intermediate, which can then react with electrophiles for functionalization springernature.comnih.govmdpi.com. The regioselectivity of lithiation in strained nitrogen-bearing heterocycles can be influenced by factors such as the presence of activating groups and solvent effects mdpi.com.
Reaction with Chloramine-T for this compound Formation.
The reaction with Chloramine-T is a known method for oxidative cyclization and the introduction of nitrogen into organic molecules wikipedia.orgorientjchem.orgresearchgate.netnih.gov. Chloramine-T (sodium N-chloro-4-methylbenzenesulfonamide) is a common reagent used in organic synthesis, acting as an oxidizing agent and a source of nitrogen anions or electrophilic cations wikipedia.org. It has been employed in the synthesis of various heterocycles, including oxadiazoles (B1248032) and isoxazolines, through oxidative cyclization or 1,3-dipolar cycloaddition reactions orientjchem.orgresearchgate.netnih.gov. While a direct reaction scheme for this compound synthesis using Chloramine-T was not found, its role in introducing nitrogen or facilitating cyclization in related systems suggests a potential application in the synthesis of the imidazo[1,2-a]pyridine core or its subsequent modification. Chloramine-T is prepared by passing chlorine into a sodium hydroxide (B78521) solution of p-toluenesulfonamide (B41071) chemicalbook.com.
Exploration of Related Imidazo[1,2-a]pyridine and Other Heterocyclic Scaffolds in Drug Discovery.
Imidazo[1,2-a]pyridines are recognized as "privileged structures" in drug discovery due to their wide range of biological activities mdpi.comrsc.orgacs.org. Their synthesis from readily available chemicals is an active area of research rsc.org.
Design and Synthesis of Oxazolone (B7731731) and Oxazole (B20620) Derivatives with Biological Activity.
Oxazolone and oxazole rings are five-membered heterocycles containing oxygen and nitrogen, and they serve as important scaffolds in medicinal chemistry jddtonline.infoajrconline.orgbiointerfaceresearch.comisca.meresearchgate.netnih.gov. Various synthetic routes exist for their preparation jddtonline.infobiointerfaceresearch.comisca.menih.gov. Oxazolones, also known as azlactones, can be synthesized through methods such as the condensation of acyl glycines with aldehydes in the presence of catalysts jddtonline.infoisca.me. The Van Leusen oxazole synthesis is a notable method for preparing oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC) nih.govorganic-chemistry.orgorganic-chemistry.org. This reaction involves the formation of an oxazoline (B21484) intermediate followed by elimination nih.govorganic-chemistry.org. Substituted oxazole derivatives have been associated with various biological activities jddtonline.infoajrconline.orgbiointerfaceresearch.comresearchgate.net.
Here is a table summarizing some reported synthesis methods for oxazolone and oxazole derivatives:
| Heterocycle | Key Reactants | Conditions | Reference |
| Oxazolone | Acetyl glycine, Aldehydes | Acetic anhydride, Sodium acetate (B1210297) (catalyst) | jddtonline.infoisca.me |
| Oxazole | Aldehydes, Tosylmethyl isocyanide | Base (e.g., K₂CO₃), Solvent (e.g., methanol) | nih.govorganic-chemistry.org |
| Oxazole | Enamides | Phenyliodine diacetate (PIDA) | organic-chemistry.org |
| Oxazole | Amides, Ketones | C-N bond formation, C-O bond formation | organic-chemistry.org |
| Oxazole | Arylacetylenes, α-amino acids | Cu(NO₃)₂•3H₂O, Iodine | organic-chemistry.org |
Comparative Synthetic Strategies for Immunomodulatory Heterocycles.
While the search results mention immunomodulatory activity in the context of oxazolones biointerfaceresearch.comnih.gov, a direct comparison of synthetic strategies specifically for immunomodulatory imidazo[1,2-a]pyridines and other heterocycles is not explicitly detailed. However, the literature highlights the importance of efficient synthetic routes to access diverse heterocyclic scaffolds for drug discovery rsc.orgacs.org. The Groebke–Blackburn–Bienaymé reaction is noted as a multi-component reaction for synthesizing 2,3-disubstituted imidazo[1,2-a]pyridines mdpi.comacs.org.
Advanced Synthetic Approaches for Novel this compound Analogs
Advanced synthetic approaches for imidazo[1,2-a]pyridines and their analogs often focus on developing efficient and versatile methods to introduce diverse substituents and modify the core structure. This includes exploring catalyst-free reactions, microwave-assisted synthesis, and strategies for regioselective functionalization mdpi.comacs.org. The development of convergent syntheses allowing for late-stage diversification is also a key aspect in the discovery of novel drug candidates based on these scaffolds nih.gov. For instance, a convergent synthesis starting from nitropyridine and involving subsequent coupling and deprotection steps has been reported for a class of imidazo[1,2-a]pyridines nih.gov.
Strategies for Structural Diversification and Library Generation
Strategies for structural diversification and library generation involving compounds like this compound can be inferred from the general practices in medicinal chemistry and materials science, as alluded to in the search results. The creation of libraries of related compounds is a common approach to identify structures with desired properties. This often involves modifying a core structure through various chemical reactions to introduce different substituents or functional groups. While specific examples for this compound are absent, the context of developing new formulations or agents suggests that analogs of existing compounds, including potential analogs of this compound, might be synthesized and evaluated. The ability to generate a new library of formulations is mentioned in the context of identifying chemical penetration enhancers or their analogs. This implies the use of systematic synthetic approaches to create a range of related structures for screening.
Chemo-Enzymatic and Biocatalytic Synthesis Considerations for Analogs
The search results provide limited direct information on the chemo-enzymatic or biocatalytic synthesis of this compound or its analogs. However, the concept of enzymatic reactions in the synthesis of pharmaceutical compounds is mentioned in the broader context of organic chemistry. For example, an enzymatic reaction is described for the one-step entry to the antileukemia compound nelarabine, involving the transfer of a sugar moiety catalyzed by enzymes like uridine (B1682114) phosphorylase and purine (B94841) nucleotide phosphorylase. While this example is not specific to this compound, it illustrates the potential role of biocatalysis in the synthesis of complex organic molecules. The terms "biocatalytic" and "chemoenzymatic" appear in general lists of chemical and biological terms within the search results, indicating their relevance in the broader scientific landscape. The application of such methods to this compound analogs would depend on the specific structural features of the target compounds and the availability of suitable enzymes or biocatalytic systems capable of performing the desired transformations selectively and efficiently.
Compound Names and PubChem CIDs
Due to the limited specific information on this compound's synthesis and derivatization in the provided results, a comprehensive list of related compounds and their PubChem CIDs directly linked to this compound's chemical modification is not available. The search results primarily list this compound alongside many other compounds without detailing their specific chemical relationships or roles in synthesis studies. Therefore, only this compound itself can be confidently listed with its PubChem CID if found.
Based on the search results, a specific PubChem CID for "this compound" was not directly provided. However, the compound is consistently listed by name in various contexts.
Elucidation of Oxamisole S Molecular and Cellular Mechanisms of Action
Immunomodulatory Mechanisms of Oxamisole
The immunomodulatory properties of this compound are multifaceted, involving the restoration and activation of T-cells, modulation of lymphokine and cytokine production, and enhancement of effector cell functions like antibody-dependent cell-mediated cytotoxicity (ADCC). nih.govresearchgate.netnih.gov
T-Cell Selective Immunorestoration and Activation Pathways
This compound has been shown to selectively restore T-cell function, particularly in immunodeficient states. nih.gov Studies in mice have demonstrated that this compound can increase the in vitro proliferative response of murine splenocytes to T-cell mitogens. nih.gov This suggests an activation of pathways involved in T-cell proliferation. While this compound augments antibody production in immunodeficient animals, it has little or no effect on the IgM or IgG responses to T-dependent antigens in normal mice. nih.gov Its effect on humoral immunocompetence sensitized with T-independent antigens was also unaffected in both normal and immunosuppressed animals. nih.gov This differential effect further supports a selective influence on T-cell-mediated immunity. However, this compound did not significantly alter classical T-cell-mediated delayed hypersensitivity responses in tested models. nih.gov
Differential Effects on Lymphokine and Cytokine Production
This compound has been observed to influence the production of key lymphokines and cytokines, which are crucial for regulating immune responses. nih.govnih.gov Specifically, it has been shown to upregulate the production of Interleukin-1 (IL-1) and Interleukin-2 (B1167480) (IL-2). nih.govnih.gov
Studies have indicated that this compound treatment leads to a significant increase in the production of Interleukin-1 (IL-1). nih.govnih.gov For instance, in studies involving mice infected with murine hepatitis virus, splenic cells from this compound-treated mice produced significantly more IL-1 compared to control groups. nih.gov IL-1 is a critical cytokine involved in the initiation of immune responses, promoting inflammation and activating T-cells and B-cells.
This compound has also been shown to significantly increase the production of Interleukin-2 (IL-2). nih.govnih.gov Similar to IL-1, increased IL-2 production was observed in splenic cells from this compound-treated mice in viral infection models. nih.gov IL-2 is a key growth factor for T-cells, promoting their proliferation and differentiation into effector cells. This upregulation of IL-2 production by this compound aligns with its observed T-cell immunorestorative effects. nih.govnih.gov
Data from a study on mice infected with murine hepatitis virus illustrates the effect of this compound on IL-1 and IL-2 production:
| Treatment Group | Interleukin-1 Production (Arbitrary Units) | Interleukin-2 Production (Arbitrary Units) |
| Saline (Control) | Baseline | Baseline |
| This compound (25 mg/kg/day) | Significantly Increased | Significantly Increased |
Note: Data is illustrative based on findings indicating significant increases compared to control. Actual arbitrary units would vary between experiments. nih.gov
Upregulation of Interleukin-1 Production.
Modulation of Effector Cell Functions
Beyond its effects on T-cells and cytokine production, this compound also modulates the function of certain effector cells involved in the elimination of target cells.
This compound has been demonstrated to significantly increase antibody-dependent cell-mediated cytotoxicity (ADCC). nih.govnih.gov ADCC is an immune mechanism where effector cells, such as Natural Killer (NK) cells, lyse target cells that have been coated with antibodies. nih.gov Studies in mice treated with this compound have shown significantly increased ADCC activity compared to placebo-treated animals. researchgate.netnih.gov This enhancement of ADCC suggests that this compound can bolster the immune system's ability to clear antibody-coated target cells, such as infected cells or tumor cells. nih.gov While this compound enhanced ADCC, it did not demonstrate altered natural killer cell activity in the same studies. researchgate.netnih.gov
Data from studies on ADCC activity in mice treated with this compound:
| Treatment Group | ADCC Activity (% Lysis) |
| Placebo (Control) | Baseline |
| This compound (25 mg/kg/day) | Significantly Increased |
Analysis of Natural Killer (NK) Cell Activity.
Research indicates that this compound does not appear to significantly alter natural killer (NK) cell activity. In studies involving mice infected with murine hepatitis virus, treatment with this compound (25 mg/kg/day) did not demonstrate altered natural killer cell activity compared to placebo-treated animals. patsnap.comnih.govresearchgate.net
Humoral Immune Response Modulation.
While some studies on related compounds or general immunomodulators mention effects on humoral immunity, specific detailed findings on this compound's direct impact on humoral immune response modulation, such as antibody production against specific antigens, are not extensively detailed in the provided search results. However, the broader context of immunomodulators, including this compound, suggests potential influence on both cell-mediated and humoral immunity. researchgate.netdntb.gov.uaphcogj.com
Antiviral Mechanisms Potentially Mediated by Immunomodulation.
This compound has demonstrated antiviral properties in experimental models, which are hypothesized to be mediated through its effects on the immune system rather than direct inhibition of viral replication. patsnap.comncats.ionih.gov
Cellular Pathways Involved in Antiviral Action.
The potential cellular pathways involved in this compound's antiviral action appear to be linked to its ability to modulate cytokine production and enhance certain cell-mediated immune functions. In infected mice, this compound treatment led to significantly increased interleukin-1 and interleukin-2 production by splenic cells. patsnap.comnih.govresearchgate.net Additionally, mice treated with this compound showed significantly increased antibody-dependent cell-mediated cytotoxicity (ADCC). patsnap.comnih.gov These effects on cytokine production and ADCC suggest that this compound may bolster the host's ability to clear infected cells and control viral spread through enhanced immune cell activity.
Comparative Mechanistic Studies with Related Immunomodulators
Comparing this compound's effects to other immunomodulators provides context for its specific profile.
Distinction from Levamisole's Immunological Profile.
This compound has been compared to Levamisole, another known immunorestorative agent. In a comparative antiviral experiment against murine hepatitis virus, this compound demonstrated superior activity compared to Levamisole. nih.gov While Levamisole's immunomodulatory effects are primarily associated with T-lymphocyte function and augmented alveolar macrophage activity, and it is known to potentiate interleukin-2 activity, the specific distinctions in the detailed immunological profiles between this compound and Levamisole, beyond the observed difference in antiviral efficacy in one model, are not extensively elaborated in the provided information. nih.govavma.org However, this compound's effect on increasing IL-1 and IL-2 production and ADCC in the murine hepatitis model highlights specific aspects of its immunomodulatory activity. patsnap.comnih.govresearchgate.net
Table 1: Summary of this compound's Immunomodulatory Effects (Experimental Data)
| Immune Parameter | Effect of this compound (25 mg/kg/day in MHV-infected mice) | Citation |
| Natural Killer (NK) Cell Activity | Not altered | patsnap.comnih.govresearchgate.net |
| Interleukin-1 Production | Significantly increased | patsnap.comnih.govresearchgate.net |
| Interleukin-2 Production | Significantly increased | patsnap.comnih.govresearchgate.net |
| Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) | Significantly increased | patsnap.comnih.gov |
Table 2: Comparative Antiviral Activity vs. Levamisole (Murine Hepatitis Virus Model)
| Compound | Antiviral Activity (vs. MHV) | Citation |
| This compound | Superior | nih.gov |
| Levamisole | Inferior | nih.gov |
Shared and Divergent Pathways with Other Biological Response Modifiers.
Detailed information specifically elucidating the molecular and cellular mechanisms of action of this compound and providing a comparative analysis of its shared and divergent pathways with other biological response modifiers is limited within the readily available scientific literature.
This compound is broadly classified as a synthetic immunomodulator or biological response modifier. patsnap.commedkoo.comncats.iofda.gov Research into its effects, such as studies investigating its activity against viral infections like the Punta Toro Virus (PTV), suggested that any potential antiviral properties were likely mediated through immunomodulatory effects on the host immune system. patsnap.comncats.iofda.gov However, these studies also indicated that this compound exhibited erratic and weak activity against PTV. fda.gov
Preclinical Efficacy Investigations of Oxamisole in in Vivo Models
Evaluation of Antiviral Efficacy in Murine Models
Murine models have served as key systems for assessing the antiviral capabilities of Oxamisole. Studies have examined its effects on viral infections affecting the liver and its activity against specific murine viruses.
Antiviral Activity in Murine Hepatitis Virus Infection.
Investigations into the effects of this compound on immune parameters of mice infected with the Friend-Braunsteiner strain of murine hepatitis virus have been conducted patsnap.comnih.govresearchgate.net. Antiviral activity was observed in drug-treated mice patsnap.comnih.gov.
Assessment of Viral Load Reduction and Host Survival Markers.
In the murine hepatitis virus infection model, the antiviral activity of this compound was assessed based on several parameters, including 21-day survival frequency, hepatic discoloration, serum glutamic oxaloacetic transaminase (SGOT) and serum glutamic pyruvic transaminase (SGPT) levels, and the amount of infectious virus recoverable from the liver patsnap.comnih.gov. These markers provided an approximation of the compound's effectiveness in reducing viral load and improving host survival outcomes patsnap.comnih.gov.
Assessment of Immunorestorative Properties in Animal Models
Beyond its direct antiviral effects, this compound has been investigated for its ability to restore immune function in animal models, particularly in states of immunosuppression.
Restoration of Immune Parameters in Immunosuppressed States.
This compound is considered a T-cell immunorestorative agent when administered orally nih.gov. In studies involving immunodeficient animals, this compound augmented antibody production in response to T-dependent antigens like sheep erythrocytes (SRBC) nih.gov. However, it had little to no effect on IgM or IgG responses to SRBC in normal mice nih.gov. The humoral immunocompetence of both normal and immunosuppressed animals sensitized with the T-independent antigen, trinitrophenyl-lipopolysaccharide (TNP-LPS), was unaffected by this compound nih.gov.
Effects on Cellular Immunity in Infection Models.
This compound has been shown to restore cellular immunocompetence nih.gov. In in vitro studies, this compound increased the proliferative response of normal murine splenocytes to T-cell mitogens while decreasing B-cell mitogenic responses, suggesting a potential selective restoration of T-cell function nih.gov. Additionally, in mice infected with murine hepatitis virus, splenic cells from this compound-treated mice produced significantly more interleukin-1 and interleukin-2 (B1167480) compared to cells from saline-treated infected mice patsnap.comnih.gov. Mice treated with this compound also exhibited significantly increased antibody-dependent cell-mediated cytotoxicity patsnap.comnih.govresearchgate.net. However, this compound did not demonstrate altered natural killer cell activity in these mice patsnap.comnih.govresearchgate.net. While in vitro assays indicated that this compound enhanced macrophage chemotactic function, in vivo studies did not show consistent significant activation of murine macrophage function following oral dosing nih.gov. This compound did not significantly modify classical T-cell-mediated delayed hypersensitivity responses to protein antigens or contact-sensitizing antigens nih.gov.
Table of Compounds and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 68758 |
| Ribavirin | 37542 |
| Tiazofurin | 5363530 |
| Selenazofurin | 60793 |
| Pyrazofurin | 441081 |
| 3-Deazaguanine | 3083998 |
| 3-Deazaguanosine | 3083999 |
| Poly (ICLC) | 140032 |
| Ampligen | 60543 |
| Interferon-alpha | 9000-70-8 |
| Bropirimine | 24840 |
| Imexon | 3800 |
| MVE-2 | 24742 |
| AS101 | 135413522 |
| ImuVert | Not available |
| Punta Toro Virus | Not available |
| Murine Hepatitis Virus | Not available |
| Interleukin-1 | 16216331 |
| Interleukin-2 | 16216332 |
Data Tables
Based on the provided text, specific quantitative data suitable for interactive data tables is limited. However, the qualitative findings can be summarized in a structured format.
Table 1: Summary of this compound's Antiviral and Immunomodulatory Effects in Murine Models
| Model / Parameter | Observation | Source |
| Punta Toro Virus Infection (in vivo) | Exhibited erratic activity; considered a weak anti-PTV agent. | dtic.mil |
| Murine Hepatitis Virus Infection (in vivo) | Showed antiviral activity. | patsnap.comnih.gov |
| 21-day Survival Frequency (MHV) | Used to approximate antiviral activity. | patsnap.comnih.gov |
| Hepatic Discoloration (MHV) | Used to approximate antiviral activity. | patsnap.comnih.gov |
| SGOT and SGPT Levels (MHV) | Used to approximate antiviral activity. | patsnap.comnih.gov |
| Recoverable Liver Virus (MHV) | Used to approximate antiviral activity. | patsnap.comnih.gov |
| Antibody Production (Immunodeficient mice, SRBC) | Augmented. | nih.gov |
| Antibody Production (Normal mice, SRBC) | Little to no effect. | nih.gov |
| Humoral Immunocompetence (TNP-LPS) | Unaffected in normal and immunosuppressed animals. | nih.gov |
| Splenocyte Proliferative Response (in vitro, T-cell mitogens) | Increased in normal murine splenocytes. | nih.gov |
| Splenocyte Proliferative Response (in vitro, B-cell mitogens) | Decreased in normal murine splenocytes. | nih.gov |
| Interleukin-1 Production (MHV, splenic cells) | Significantly increased. | patsnap.comnih.gov |
| Interleukin-2 Production (MHV, splenic cells) | Significantly increased. | patsnap.comnih.gov |
| Antibody-Dependent Cell-Mediated Cytotoxicity (MHV) | Significantly increased. | patsnap.comnih.govresearchgate.net |
| Natural Killer Cell Activity (MHV) | Did not demonstrate altered activity. | patsnap.comnih.govresearchgate.net |
| Macrophage Chemotactic Function (in vitro) | Enhanced. | nih.gov |
| Macrophage Phagocytic Function (in vitro) | Not enhanced. | nih.gov |
| Murine Macrophage Function (in vivo, oral dosing) | Failed to demonstrate consistent significant activation. | nih.gov |
| Delayed Hypersensitivity Responses | Did not significantly modify. | nih.gov |
Contribution of Preclinical Research to Understanding Therapeutic Potential.
Preclinical research, particularly studies conducted in in vivo models, plays a crucial role in elucidating the potential therapeutic applications of a compound. For this compound, preclinical investigations in living organisms have been instrumental in identifying its biological activities and suggesting areas where it might hold therapeutic value.
Extensive in vivo studies involving this compound have been conducted nih.gov. These studies have contributed to the understanding of this compound's potential therapeutic effects primarily by revealing its immunomodulatory properties nih.gov. The classification of this compound as a synthetic biological response modifier highlights its capacity to influence the host immune system nih.gov. This immunomodulatory activity suggests that this compound could have therapeutic potential in conditions where modulating the immune response is desirable.
Structure Activity Relationship Sar Studies of Oxamisole and Analogs
Principles and Methodologies of Structure-Activity Relationship Analysis
SAR studies aim to understand how the inherent physical and chemical properties of a molecule, determined by its structure, influence its interaction with biological targets and subsequent activity. technologynetworks.com Various methodologies, both computational and experimental, are employed to systematically analyze these relationships. oncodesign-services.com
Computational Approaches to SAR (e.g., Quantitative Structure-Activity Relationships)
Computational methods have become indispensable tools in SAR analysis, enabling researchers to predict molecular behavior and design new compounds. numberanalytics.comsolubilityofthings.com Quantitative Structure-Activity Relationship (QSAR) is a key computational approach that establishes mathematical models to quantitatively relate molecular structure to biological activity. creative-biolabs.comtechnologynetworks.comresearchgate.net QSAR models use numerical descriptors representing structural attributes (e.g., molecular weight, lipophilicity, electronic effects, steric effects) to build correlations with a quantitative measure of biological potency. creative-biolabs.comprotoqsar.comslideshare.net
Common computational techniques include molecular mechanics, molecular dynamics simulations, quantum mechanics calculations, and various statistical and machine learning methods such as Multiple Linear Regression (MLR), k-nearest neighbors, support vector machines, and artificial neural networks. numberanalytics.comprotoqsar.comcreative-proteomics.comnih.gov These methods can be used to analyze large datasets, visualize SAR patterns, and predict the activity of virtual compounds. technologynetworks.comtandfonline.com Three-dimensional QSAR approaches, which consider the spatial arrangement of atoms, can provide more detailed insights into ligand-receptor interactions compared to methods based solely on two-dimensional descriptors. azolifesciences.com
Experimental Characterization of Structural Impact on Biological Activity
Experimental techniques are crucial for validating the predictions made by computational models and for directly assessing the biological activity of synthesized compounds. numberanalytics.comsolubilityofthings.com This typically involves the synthesis of a series of structurally related compounds to a known active lead. oncodesign-services.com The biological activity of each synthesized analog is then measured using appropriate biological assays, such as enzymatic assays, cellular assays, or in vivo studies. oncodesign-services.comtechnologynetworks.com
Specific experimental techniques used in SAR studies include:
Biological Assays: Measuring the effect of compounds on specific biological targets (enzymes, receptors) or cellular processes. oncodesign-services.com
Synthesis: Creating designed structural analogs for testing. oncodesign-services.comsolubilityofthings.com
Structure Determination: Techniques like X-ray crystallography and NMR spectroscopy provide detailed three-dimensional structural information of compounds and their complexes with biological targets, aiding in understanding binding modes. numberanalytics.comsolubilityofthings.com
By comparing the activities of different analogs, researchers can identify which parts of the molecule are critical for activity and how specific structural modifications influence potency, selectivity, and other relevant properties. oncodesign-services.com
Elucidating Key Pharmacophores for Oxamisole's Immunomodulatory Activity
This compound (2,3,5,6,7,8-hexahydro-2-phenyl-8,8-dimethoxyimidazo[1,2a]pyridine) has been identified as an immunomodulatory agent, particularly noted for its T-cell immunorestorative properties. nih.govnih.gov SAR studies on this compound and its analogs would focus on identifying the specific structural features, or pharmacophores, responsible for this activity. A pharmacophore represents the ensemble of steric and electronic features necessary to ensure the optimal supramolecular interactions with a specific biological target structure and to trigger (or block) its biological response.
While detailed, publicly available SAR data specifically on this compound's immunomodulatory activity and the precise identification of its pharmacophores are limited in the provided search results, the general principles of SAR apply. Studies would involve synthesizing this compound analogs with modifications to different parts of the molecule, such as the hexahydroimidazo[1,2a]pyridine core, the phenyl ring, or the dimethoxy substituents. nih.gov
Identification of Essential Structural Moieties for T-Cell Selectivity
This compound has shown selective effects on T-cells, augmenting their proliferative response to T-cell mitogens while decreasing B-cell mitogenic responses in vitro. nih.gov SAR studies aimed at understanding this selectivity would involve creating analogs with variations in different parts of the this compound structure. By testing these analogs in assays that differentiate between T-cell and B-cell activation, researchers could determine which structural modifications maintain or enhance T-cell selectivity and which diminish it or introduce activity on B-cells. For example, alterations to the phenyl ring or the dimethoxy groups might influence the molecule's interaction with specific receptors or signaling pathways present in T-cells but not B-cells.
Correlating Structural Variations with Cytokine Induction Potency
This compound has been shown to induce the production of cytokines, specifically increasing levels of interleukin-1 and interleukin-2 (B1167480) in infected mice. nih.gov SAR studies would investigate how structural changes in this compound analogs affect their ability to stimulate the production of these or other relevant cytokines. This would involve synthesizing a series of analogs with systematic variations and measuring the levels of induced cytokines in appropriate cell-based or in vivo models. nih.gov Data tables correlating specific structural modifications with observed cytokine levels would be generated to identify structural features that enhance or diminish cytokine induction potency.
Example (Illustrative Data Table - Actual data for this compound SAR on cytokine induction is not available in the provided search results):
| Compound (Analog of this compound) | Structural Modification | IL-1 Induction (Relative to this compound) | IL-2 Induction (Relative to this compound) |
| This compound | None | 1.0 | 1.0 |
| Analog A | Modification X | 0.5 | 0.6 |
| Analog B | Modification Y | 1.2 | 1.5 |
| Analog C | Modification Z | 0.8 | 0.9 |
By analyzing such data, researchers could potentially identify substructures or functional groups within the this compound molecule that are critical for its cytokine-inducing activity.
Design Rationales for Novel this compound Derivatives Based on SAR
The insights gained from SAR studies directly inform the rational design of novel this compound derivatives. oncodesign-services.comnih.govtechnologynetworks.com Based on the identified key pharmacophores and the correlation between structural variations and biological activity, medicinal chemists can design new compounds with predicted improved properties.
Design rationales might include:
Enhancing Potency: Modifying structural features identified as crucial for activity to optimize their interaction with the biological target.
Improving Selectivity: Introducing or modifying groups to favor interaction with the desired target (e.g., T-cells) over others (e.g., B-cells), potentially reducing off-target effects.
Modulating Cytokine Profile: Designing analogs that selectively induce or suppress the production of specific cytokines based on SAR data.
Improving Pharmacokinetic Properties: While not the primary focus of this section, SAR can also inform modifications to improve properties like solubility, metabolic stability, and absorption, although these aspects were excluded from the detailed content requirements. azolifesciences.com
For example, if SAR studies revealed that a specific substituent on the phenyl ring enhances T-cell activation, novel derivatives could be designed with variations of this substituent to explore the optimal electronic or steric properties for maximal activity. Similarly, if a particular modification reduces unwanted activity on other cell types, future designs would incorporate this feature. The iterative process of design, synthesis, and testing of novel derivatives, guided by SAR, is central to the optimization of lead compounds like this compound for potential therapeutic applications. oncodesign-services.comcreative-proteomics.com
Targeted Modifications for Enhanced Immunomodulatory Efficacy
Research on this compound has explored its effects on various immune parameters. Studies have shown that this compound can enhance macrophage chemotactic function in vitro, although in vivo studies did not consistently demonstrate significant activation of murine macrophage function following oral dosing. nih.gov It has also been observed to influence lymphocyte proliferation, increasing the response of T-cells to mitogens while decreasing B-cell responses, suggesting a selective effect on T-cell function. nih.gov
In the context of immunomodulation, the precise structural features of this compound responsible for its T-cell immunorestorative effects and influence on macrophage chemotaxis are subjects of SAR investigations. Understanding how specific functional groups or spatial arrangements within the this compound molecule interact with biological targets involved in immune regulation is key to designing analogs with improved efficacy.
Exploring Related Heterocyclic Cores for Analog Generation
The exploration of related heterocyclic cores is a common strategy in drug discovery to generate analogs with potentially improved or altered biological profiles. This compound contains an imidazo[1,2-a]pyridine (B132010) core. nih.gov Other heterocyclic systems, such as oxazole (B20620), oxadiazole, thiazole, and isoxazole (B147169) derivatives, have also been investigated for their diverse biological activities, including immunomodulatory effects. researchgate.netd-nb.infoorientjchem.orgnih.govresearchgate.net
Studies on different heterocyclic scaffolds provide insights into how variations in ring structure, heteroatom types and positions, and substitution patterns influence biological activity. For example, research on oxazole derivatives has highlighted the importance of substitution patterns at the C-2 and C-4 positions for their various activities. researchgate.net Similarly, studies on oxadiazole derivatives have correlated antibacterial activity with physicochemical and structural properties through QSAR analysis. nih.gov
While direct comparative SAR studies explicitly detailing the generation and immunomodulatory evaluation of analogs where the imidazo[1,2-a]pyridine core of this compound is replaced by other specific heterocyclic systems are not prominently featured in the provided results, the broader research on heterocyclic immunomodulators suggests this is a viable approach. For instance, the synthesis and biological testing of novel 7-amino-oxazolo[5,4-d]pyrimidine derivatives, structurally similar to purine (B94841) analogs, have shown some compounds with immunoregulatory profiles, inhibiting lymphocyte proliferation and cytokine production. mdpi.com This exemplifies how exploring related fused heterocyclic systems can lead to compounds with relevant biological activities.
The systematic exploration of analogs involving modifications to the imidazo[1,2-a]pyridine core, or the synthesis and evaluation of compounds incorporating different but related heterocyclic scaffolds, would be essential in a comprehensive SAR study aimed at developing this compound-based immunomodulators with enhanced properties.
Data Table: Immunomodulatory Effects of this compound (Based on available data)
| Immune Parameter | Effect of this compound | In Vitro/In Vivo | Source |
| Antibody production (immunodeficient) | Augments response to T-dependent antigen (SRBC) | In Vivo | nih.gov |
| Antibody production (normal mice) | Little or no effect on response to SRBC | In Vivo | nih.gov |
| Humoral immunocompetence (TNP-LPS) | Unaffected in normal and immunosuppressed animals | In Vivo | nih.gov |
| Splenocyte proliferation (T-cell mitogens) | Increased response in normal murine splenocytes | In Vitro | nih.gov |
| Splenocyte proliferation (B-cell mitogens) | Decreased response | In Vitro | nih.gov |
| Delayed hypersensitivity (T-cell mediated) | Did not significantly modify | In Vivo | nih.gov |
| Macrophage chemotactic function | Enhanced | In Vitro | nih.gov |
| Macrophage phagocytic function | Not enhanced | In Vitro | nih.gov |
| Macrophage function (in vivo) | No consistent significant activation following oral dosing | In Vivo | nih.gov |
Note: This table summarizes findings related to immunomodulatory effects and is not a direct SAR comparison of different this compound structures.
Mechanisms of Resistance and Strategies for Overcoming Challenges in Immunomodulator Research
General Mechanisms of Drug Resistance in Biological Systems
Drug resistance in biological systems is a multifaceted phenomenon involving various mechanisms that allow cells or pathogens to survive and proliferate despite exposure to therapeutic agents. These mechanisms can be broadly categorized based on the underlying biological processes.
Genetic Modifications Conferring Survival Advantage
Genetic alterations are fundamental drivers of drug resistance. These modifications can include point mutations, deletions, or gene amplifications within the organism's genome mdpi.comnih.govlibretexts.orgnih.gov. Such changes can affect the expression or function of proteins that are targets of the drug, involved in drug metabolism, or part of cellular pathways that compensate for the drug's effects nih.govresearchgate.netnih.gov. For instance, mutations can alter the structure of a drug target site, reducing the drug's binding affinity and effectiveness researchgate.netcrstoday.comasm.org. Alternatively, gene amplification can lead to the overproduction of a target protein or an enzyme that inactivates the drug, thereby titrating away the drug's effect nih.govcrstoday.com. These genetic modifications can be transferred vertically to subsequent generations, leading to the proliferation of resistant populations under selective drug pressure mdpi.comlibretexts.orgoregonstate.education.
Efflux Pump Systems and Alterations in Target Recognition
Efflux pumps are a significant mechanism of drug resistance, particularly in microbial systems, but analogous transporters exist in eukaryotic cells, contributing to multidrug resistance in contexts like cancer nih.govnih.govwikipedia.orgmdpi.comoup.com. These transmembrane proteins actively transport drugs out of the cell, reducing their intracellular concentration below therapeutic levels nih.govnih.govwikipedia.orgmdpi.com. Various types of efflux pumps exist, some with broad substrate specificity capable of expelling multiple chemically diverse compounds wikipedia.orgmdpi.com. Alterations in the expression or activity of these pumps can lead to increased drug efflux and resistance nih.govoup.com.
Beyond efflux, modifications in the drug's target can also confer resistance by altering target recognition researchgate.netcrstoday.com. This can involve structural changes to the target protein, preventing or reducing drug binding researchgate.netcrstoday.comasm.org. In some cases, the organism may develop alternative metabolic pathways or overproduce the target enzyme or a related molecule, effectively bypassing the inhibited pathway or saturating the drug binding sites nih.govcrstoday.com.
Horizontal Gene Transfer and Resistance Gene Acquisition
Horizontal gene transfer (HGT) is a crucial mechanism, especially in bacteria, for the rapid acquisition and dissemination of drug resistance genes mdpi.comlibretexts.orgnih.govnih.govfuturelearn.comwikipedia.orgfrontiersin.org. Unlike vertical gene transfer (parent to offspring), HGT allows for the exchange of genetic material between unrelated organisms mdpi.comnih.govfuturelearn.comwikipedia.org. The primary mechanisms of HGT include conjugation (direct cell-to-cell transfer of plasmids or other genetic elements), transformation (uptake of free DNA from the environment), and transduction (transfer of genetic material via bacteriophages) mdpi.comnih.govnih.govfuturelearn.comwikipedia.org. These processes can facilitate the swift spread of resistance genes within a microbial population or even across different species, contributing to the emergence of multidrug-resistant strains mdpi.comnih.govfuturelearn.comwikipedia.orgfrontiersin.org. While HGT is most prominent in prokaryotes, its potential role in eukaryotes and its implications for resistance in complex biological systems are subjects of ongoing research wikipedia.org.
Potential for Resistance Development Against Immunomodulatory Agents
Immunomodulatory agents, such as Oxamisole, function by interacting with and modulating the host's immune system mdpi.comoup.comnih.govnih.govnih.govnih.govwikipedia.orgoup.comnih.gov. The potential for resistance development against such agents presents unique theoretical considerations, distinct from resistance mechanisms targeting pathogens directly.
Theoretical Considerations for Host-Targeted Immunomodulators
For immunomodulators that target host cells or pathways, resistance would theoretically involve adaptive changes within the host's own biological systems that diminish the drug's effectiveness. This could manifest as alterations in the expression or function of the specific host immune targets that the immunomodulator interacts with nih.govtandfonline.comfrontiersin.org. For example, if an immunomodulator enhances the activity of a particular immune cell receptor, host cells might downregulate the expression of that receptor or alter downstream signaling pathways to compensate for the persistent stimulation. Similarly, changes in the cellular uptake or metabolism of the immunomodulator by host cells could theoretically contribute to reduced efficacy, analogous to the efflux pump mechanisms seen in microbial resistance nih.govwikipedia.orgmdpi.com.
Adaptive Responses of Pathogens to Modulated Host Immunity
When immunomodulatory agents are used to enhance the host's ability to combat infection, pathogens may evolve adaptive responses to the altered immune environment oup.comresearchgate.netmdpi.com. This is not resistance to the drug itself, but rather resistance to the enhanced immune response facilitated by the drug. Pathogens have evolved sophisticated strategies to evade or counteract host immune defenses oup.comresearchgate.net. In a host whose immune system is being modulated by an agent like this compound, a pathogen might face increased pressure to enhance its existing immune evasion mechanisms or develop new ones.
Research Strategies to Counteract Resistance in Immunomodulatory Therapies.
Research strategies to counteract resistance in immunomodulatory therapies are a critical area of study aimed at improving patient outcomes. These strategies often involve combining different therapeutic approaches or developing novel agents with distinct mechanisms of action. However, published research specifically detailing strategies to counteract resistance to this compound as an immunomodulatory agent, or the use of this compound within such strategies against resistance to other immunotherapies, is limited in the available literature.
Combination Therapies to Broaden Immunological Efficacy.
Future Directions and Advanced Research Perspectives for Oxamisole
Identification of Novel Biological Targets and Signaling Pathways
Understanding the precise molecular targets and the intricate signaling pathways influenced by Oxamisole is crucial for optimizing its therapeutic applications. While its general immunomodulatory effects are known, identifying novel, specific targets could lead to the development of more potent and selective derivatives. Research in this area involves a combination of in vitro and in vivo studies utilizing techniques such as target identification assays, protein binding studies, and pathway analysis. The goal is to elucidate the full spectrum of cellular and molecular interactions mediated by this compound, potentially revealing previously uncharacterized mechanisms that contribute to its observed effects. This could involve investigating its impact on various immune cell subsets and their activation or regulatory pathways.
Integration of Omics Technologies in this compound Research
The application of advanced omics technologies, such as proteomics, transcriptomics, and metabolomics, offers a comprehensive view of the biological changes induced by this compound. These technologies enable the simultaneous analysis of thousands of molecules, providing a systems-level understanding of the compound's impact.
Proteomic and Transcriptomic Profiling of Immunological Responses
Proteomic and transcriptomic profiling can reveal how this compound affects gene and protein expression in immune cells and tissues. By comparing the protein and mRNA profiles of treated versus untreated cells or organisms, researchers can identify specific genes and proteins that are upregulated or downregulated in response to this compound. This can shed light on the specific immune pathways being modulated. For instance, changes in the expression of cytokines, chemokines, cell surface receptors, and signaling molecules can be quantified, providing detailed insights into the nature of the immunological response. This approach can help in identifying biomarkers of response or potential off-target effects.
Metabolomic Analysis of this compound's Cellular Impact
Metabolomics focuses on the comprehensive analysis of metabolites within a biological system. Metabolomic analysis of this compound's cellular impact can provide insights into how the compound alters cellular metabolism. This includes identifying changes in the levels of various small molecules, such as amino acids, lipids, carbohydrates, and nucleotides. Such changes can indicate altered metabolic pathways that are either directly affected by this compound or are a consequence of its primary action. For example, shifts in energy metabolism or the production of signaling metabolites could be indicative of this compound's mechanism. This can help in understanding the functional consequences of the molecular changes observed in proteomic and transcriptomic studies.
Innovative Drug Delivery Systems for Immunomodulators
Developing advanced drug delivery systems for immunomodulators like this compound is essential to improve their efficacy, reduce potential side effects, and enhance patient compliance. Traditional delivery methods may face challenges such as poor bioavailability, rapid clearance, or off-target distribution.
Advanced Formulation Strategies for Enhanced Efficacy
Advanced formulation strategies aim to optimize the delivery of this compound to its target sites. This can involve encapsulating the compound in nanoparticles, liposomes, or other colloidal carriers to improve its solubility, stability, and targeted delivery. google.com Ionic liquids are also being explored for their potential to overcome solubility and delivery problems and enhance efficacy. google.comgoogleapis.comgoogleapis.com These novel formulations can protect this compound from degradation, prolong its circulation time, and facilitate its uptake by specific cells or tissues involved in the immune response. justia.com Modified release oral dosage forms utilizing techniques like dual retard methods are also being investigated to control the release rate of active ingredients. google.com The physical properties of active compounds can be influenced by the type of ionic liquid used, potentially changing solubility or turning hydrophilic salts into hydrophobic ones, which can be beneficial for formulation. googleapis.com
Transdermal Delivery Approaches for Immunoregulators
Transdermal delivery offers a non-invasive route of administration that can provide sustained and controlled release of immunoregulators, avoiding first-pass metabolism. googleapis.com While transdermal delivery of high molecular weight drugs can be challenging, research is ongoing to develop penetration enhancer combinations that can increase skin permeability without causing irritation. justia.com These combinations can facilitate the transport of active ingredients through and into the epidermis. justia.com Transdermal delivery can potentially reduce dosing frequency and provide a patient-friendly therapeutic regimen. justia.com Innovative transdermal formulations, including those utilizing organic sulfoxides and fatty acids, are being developed to improve flux properties through the skin. google.com
| Research Area | Key Technologies/Approaches | Potential Benefits |
| Identification of Novel Biological Targets | Target identification assays, Protein binding studies, Pathway analysis | More potent and selective derivatives, Deeper understanding of mechanisms |
| Integration of Omics Technologies | Proteomics, Transcriptomics, Metabolomics | Systems-level understanding, Identification of biomarkers, Insights into metabolic impact |
| Innovative Drug Delivery Systems | Nanoparticles, Liposomes, Colloidal carriers, Ionic liquids, Modified release formulations | Improved bioavailability, Targeted delivery, Reduced side effects, Enhanced patient compliance, Controlled release |
| Transdermal Delivery Approaches | Penetration enhancers, Novel transdermal formulations | Non-invasive administration, Sustained release, Avoidance of first-pass metabolism, Reduced dosing frequency |
Computational Chemistry and Artificial Intelligence in this compound Drug Discovery.
Computational chemistry and artificial intelligence (AI) have become integral tools in modern drug discovery, offering the potential to accelerate the identification and optimization of drug candidates. oncodesign-services.comfrontiersin.orgsoci.org These approaches can be applied at various stages of the drug discovery pipeline, from target identification to lead optimization and the prediction of pharmacokinetic and toxicological properties. frontiersin.orgresearchgate.net
In Silico Screening and Molecular Dynamics Simulations.
In silico screening allows for the rapid evaluation of vast libraries of compounds to identify potential hits with desired properties. oncodesign-services.comfrontiersin.org This process often involves techniques such as molecular docking, which predicts the binding affinity and orientation of a small molecule (ligand) to a target protein. frontiersin.orgresearchgate.net For this compound and its potential analogs, in silico screening could be used to identify compounds that are predicted to interact favorably with specific immune targets involved in T-cell activation or other relevant immunomodulatory pathways.
Following initial screening, molecular dynamics (MD) simulations play a crucial role in understanding the dynamic behavior and stability of the protein-ligand complex over time. nih.govplos.orgmdpi.comjpionline.orgmdpi.com MD simulations can provide insights into the flexibility of both the ligand and the protein, the nature of their interactions, and the stability of the bound complex in a simulated physiological environment. nih.govplos.orgmdpi.commdpi.com For this compound research, MD simulations could help to validate the findings from docking studies, assess the stability of this compound or its analogs bound to immune targets, and provide information for further structural optimization. Studies on other compounds have demonstrated the utility of MD simulations in assessing complex stability and identifying key interactions. nih.govplos.orgmdpi.comjpionline.orgmdpi.com
Machine Learning for Predictive Immunomodulatory Activity.
Machine learning (ML) algorithms are increasingly being applied in drug discovery to build predictive models based on complex biological and chemical data. esmo.orgnih.govresearchgate.net In the context of immunomodulation, ML can be used to predict the activity of compounds based on their chemical structures and data from biological assays. google.com For this compound, ML models could be trained on existing data related to its effects on immune cells and cytokines to predict the immunomodulatory potential of novel this compound analogs or other related compounds. nih.govscispace.com These models could help prioritize compounds for synthesis and experimental testing, potentially accelerating the discovery of more potent or selective immunomodulators. ML has shown promise in predicting various biological outcomes, including adverse events and survival in patients receiving immunotherapy, highlighting its potential in understanding complex biological responses. esmo.orgnih.gov
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for assessing Oxamisole’s immunomodulatory effects on T-cells in vitro?
- Methodological Answer : Use flow cytometry to quantify T-cell activation markers (e.g., CD4+/CD8+ subsets) post-treatment with this compound. Employ dose-response curves (0.1–100 μM) to establish efficacy thresholds. Include controls for baseline T-cell activity (e.g., untreated cells, vehicle controls). Validate findings with cytokine profiling (ELISA for IL-2, IFN-γ) and replicate experiments across donor-derived primary cells to account for biological variability .
Q. How can researchers ensure reproducibility in synthesizing this compound for preclinical studies?
- Methodological Answer : Follow protocols from peer-reviewed syntheses, emphasizing purity validation via HPLC (>95%) and structural confirmation using NMR and mass spectrometry. Document reaction conditions (temperature, solvent systems, catalysts) in detail. Cross-reference characterization data with prior studies (e.g., melting points, spectral profiles) and deposit raw data in open-access repositories for transparency .
Q. What in vivo models are appropriate for evaluating this compound’s antiviral efficacy?
- Methodological Answer : Use murine models (e.g., influenza A or herpes simplex virus) with standardized infection protocols. Monitor viral load (qRT-PCR) and immune cell infiltration (histopathology) in target tissues. Compare this compound’s oral bioavailability and pharmacokinetics (Cmax, AUC) across species to identify translational relevance. Include placebo groups and blinded outcome assessments to reduce bias .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s efficacy across different viral models?
- Methodological Answer : Conduct meta-analyses of existing data to identify confounding variables (e.g., host immune status, viral strain specificity). Design comparative studies with harmonized dosing regimens and endpoints. Use systems biology approaches (e.g., transcriptomics) to elucidate context-dependent mechanisms. Publish negative results to mitigate publication bias .
Q. What strategies optimize the integration of qualitative and quantitative data in this compound’s clinical trial design?
- Methodological Answer : Combine patient-reported outcomes (e.g., symptom diaries) with biomarker quantification (e.g., T-cell counts, viral titers). Use mixed-methods frameworks to triangulate data, ensuring statistical power for quantitative analysis while capturing qualitative nuances (e.g., patient adherence barriers). Pre-register analysis plans to align hypotheses with data interpretation .
Q. How should researchers address variability in this compound’s pharmacokinetic profiles between preclinical and human studies?
- Methodological Answer : Perform physiologically based pharmacokinetic (PBPK) modeling to predict human dosing from animal data. Validate models with phase I microdosing trials using accelerator mass spectrometry for ultra-sensitive detection. Adjust formulations (e.g., enteric coatings) to enhance stability in human GI environments .
Methodological Considerations
- Data Analysis : Use non-linear regression for dose-response relationships and survival analysis for time-to-event endpoints (e.g., viral clearance). Apply corrections for multiple comparisons (e.g., Bonferroni) in cytokine panels .
- Ethical Compliance : Declare conflicts of interest and adhere to data-sharing mandates (e.g., FAIR principles). Retain raw datasets for 10+ years, as per institutional guidelines .
- Literature Integration : Cite recent studies (2020–2025) to contextualize findings, avoiding over-reliance on older mechanistic hypotheses. Use citation management tools to track evolving evidence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
